molecular formula C14H22N2O3 B3170936 Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate CAS No. 946386-57-8

Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate

Cat. No.: B3170936
CAS No.: 946386-57-8
M. Wt: 266.34 g/mol
InChI Key: SJHVSIRCHSSFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate is acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in muscle contraction and the regulation of various bodily functions.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances the transmission of nerve impulses, resulting in various physiological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, the environmental context is an important consideration in the use and disposal of this compound.

Biochemical Analysis

Biochemical Properties

Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft . This interaction is characterized by the inhibition of acetylcholinesterase activity, which can lead to increased levels of acetylcholine and prolonged neurotransmission.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . This compound can also induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. One notable mechanism is its inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions for extended periods, but it can degrade when exposed to light or high temperatures . Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-3-4-7-11-15-14(8-5-6-9-14)13(18)16(11)10-12(17)19-2/h3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHVSIRCHSSFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.